N,N'-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide)
Description
N,N’-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide) is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound’s molecular formula is C16H14Cl4N2O2, and it is characterized by the presence of methoxyphenyl and dichloroacetamide groups.
Properties
CAS No. |
58085-10-2 |
|---|---|
Molecular Formula |
C12H12Cl4N2O3 |
Molecular Weight |
374.0 g/mol |
IUPAC Name |
2,2-dichloro-N-[[(2,2-dichloroacetyl)amino]-(2-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C12H12Cl4N2O3/c1-21-7-5-3-2-4-6(7)10(17-11(19)8(13)14)18-12(20)9(15)16/h2-5,8-10H,1H3,(H,17,19)(H,18,20) |
InChI Key |
KUWYRTYBXUUYNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide) typically involves the reaction of 2-methoxybenzaldehyde with 2,2-dichloroacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of a Schiff base intermediate, which then undergoes further reactions to yield the final compound.
Industrial Production Methods
Industrial production of N,N’-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N,N’-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Methoxyphenyl)methylene]aniline
- N-[(2-Methoxyphenyl)methylene]benzamide
- N-[(2-Methoxyphenyl)methylene]acetamide
Uniqueness
N,N’-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide) is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its dichloroacetamide groups contribute to its stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
